molecular formula C9H14ClN3 B13248504 4-Chloro-N-methyl-6-(2-methylpropyl)pyrimidin-2-amine

4-Chloro-N-methyl-6-(2-methylpropyl)pyrimidin-2-amine

Cat. No.: B13248504
M. Wt: 199.68 g/mol
InChI Key: NYFUBUWLWQOGRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-N-methyl-6-(2-methylpropyl)pyrimidin-2-amine is an organic compound belonging to the class of pyrimidines. Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is characterized by the presence of a chloro group at position 4, a methyl group at position N, and a 2-methylpropyl group at position 6 of the pyrimidine ring. It has a molecular formula of C₉H₁₄ClN₃ and a molecular weight of 199.68 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-N-methyl-6-(2-methylpropyl)pyrimidin-2-amine typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through the condensation of appropriate precursors such as β-diketones and amidines under acidic or basic conditions.

    Introduction of the Chloro Group: The chloro group at position 4 can be introduced via chlorination reactions using reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).

    N-Methylation: The methyl group at the nitrogen atom can be introduced through methylation reactions using methyl iodide (CH₃I) or dimethyl sulfate ((CH₃O)₂SO₂).

    Alkylation at Position 6: The 2-methylpropyl group can be introduced through alkylation reactions using appropriate alkyl halides under basic conditions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-N-methyl-6-(2-methylpropyl)pyrimidin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Chloro-N-methyl-6-(2-methylpropyl)pyrimidin-2-amine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex pyrimidine derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-Chloro-N-methyl-6-(2-methylpropyl)pyrimidin-2-amine involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of enzymes involved in nucleic acid synthesis or signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-N-methyl-6-(2-methylpropyl)pyrimidin-2-amine is unique due to the presence of both the N-methyl and 2-methylpropyl groups, which can influence its chemical reactivity and biological activity. These structural features may enhance its potential as a versatile building block in synthetic chemistry and its efficacy in biological applications .

Properties

Molecular Formula

C9H14ClN3

Molecular Weight

199.68 g/mol

IUPAC Name

4-chloro-N-methyl-6-(2-methylpropyl)pyrimidin-2-amine

InChI

InChI=1S/C9H14ClN3/c1-6(2)4-7-5-8(10)13-9(11-3)12-7/h5-6H,4H2,1-3H3,(H,11,12,13)

InChI Key

NYFUBUWLWQOGRE-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=CC(=NC(=N1)NC)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.